Di-fmoc-n-alpha-aminomethyl-l-alanine

Descripción general

Descripción

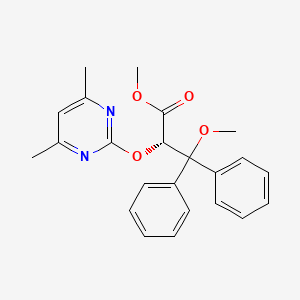

Di-fmoc-n-alpha-aminomethyl-l-alanine, also referred to as Fmoc-NAMA, is a modified L-amino acid. It is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .

Aplicaciones Científicas De Investigación

Proteomics Studies

Di-fmoc-n-alpha-aminomethyl-l-alanine is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in the analysis of protein structure and function, identification of protein-protein interactions, and discovery of biomarkers for disease.

Solid Phase Peptide Synthesis

This compound is used in solid phase peptide synthesis techniques . Solid phase peptide synthesis is a method used to synthesize peptides and proteins by the condensation reaction of amino acids. The Fmoc group is typically removed with a base such as pyridine .

Construction of Hydrogels

Di-Fmoc-N-alpha-aminomethyl-L-alanine has been used to construct hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. These materials are used in a variety of applications, including drug delivery systems, tissue engineering scaffolds, and biosensors.

pH-Controlled Ambidextrous Gelation

This compound exhibits pH-controlled ambidextrous gelation . This means it can form gels in both aqueous and organic solvents at different pH values. This property is significant among gelators and could be used in the development of smart materials that respond to changes in pH.

High Thermal Stability

Di-Fmoc-N-alpha-aminomethyl-L-alanine has high thermal stability, even at low minimum hydrogelation concentration . This makes it suitable for applications that require stability under high temperature conditions.

Dye Removal Properties

This compound has dye removal properties . This suggests it could be used in environmental applications, such as the removal of dyes from wastewater.

Drug Delivery

Di-Fmoc-N-alpha-aminomethyl-L-alanine can act as a drug carrier . This means it could be used to deliver drugs to specific parts of the body, improving the effectiveness of treatment and reducing side effects.

Cell Viability

This compound has been shown to maintain cell viability to the selected cell type . This suggests it could be used in biological applications, such as cell culture and tissue engineering.

Safety and Hazards

Mecanismo De Acción

Target of Action

Di-fmoc-n-alpha-aminomethyl-l-alanine is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids, with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Mode of Action

The Fmoc group in Di-fmoc-n-alpha-aminomethyl-l-alanine is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXUUGMJLQZNAN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-fmoc-n-alpha-aminomethyl-l-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

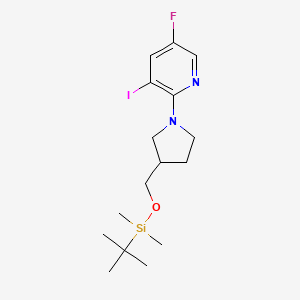

![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)

![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

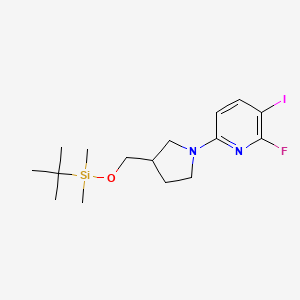

![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)

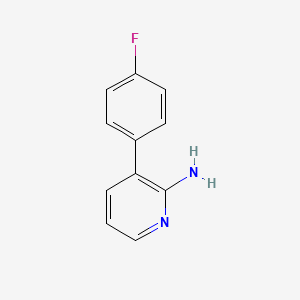

![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)